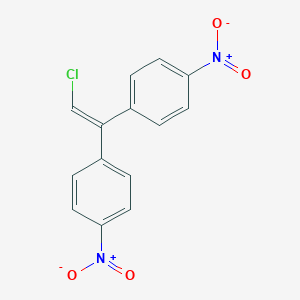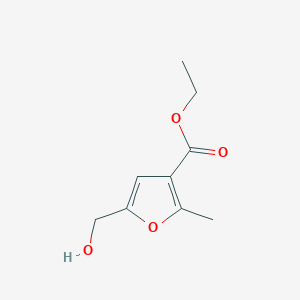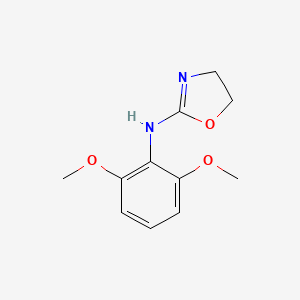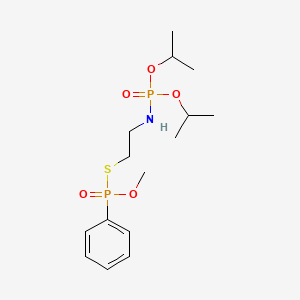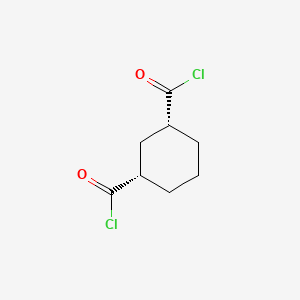
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of cyclohexane, where two carbonyl chloride groups are attached to the 1 and 3 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride typically involves the chlorination of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form cyclohexane-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Cyclohexane-1,3-dicarboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1,2-dicarbonyl dichloride
- Cyclohexane-1,4-dicarbonyl dichloride
- Cyclohexane-1,3-dicarboxylic acid
Uniqueness
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is unique due to its specific stereochemistry and the positioning of the carbonyl chloride groups. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
22605-65-8 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(1R,3S)-cyclohexane-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2/t5-,6+ |
InChI Key |
WLPXOECYEATUCV-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CC(CC(C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


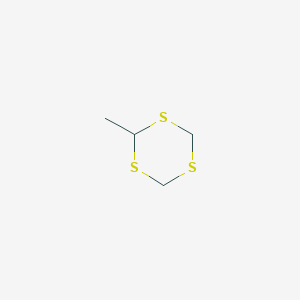
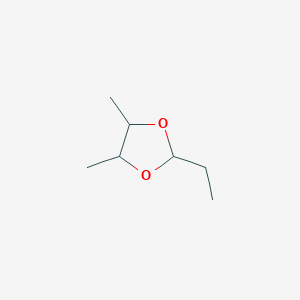

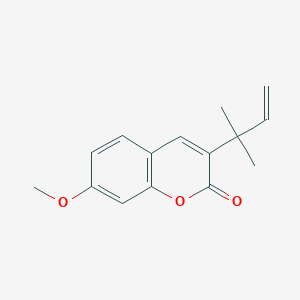
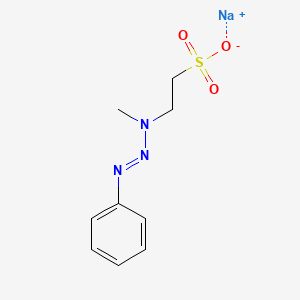
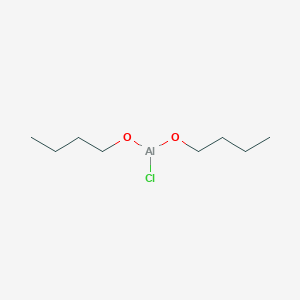
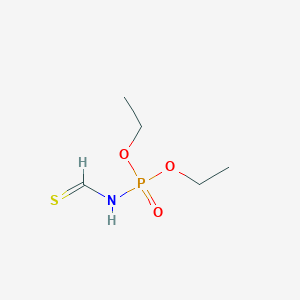


![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
